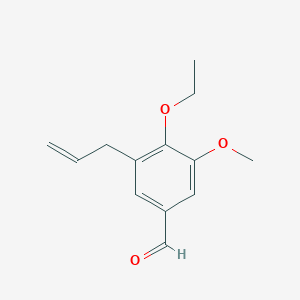

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde

Description

BenchChem offers high-quality 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-methoxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-4-6-11-7-10(9-14)8-12(15-3)13(11)16-5-2/h4,7-9H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKITKAUHIZELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)C=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389770 | |

| Record name | 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872183-27-2 | |

| Record name | 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unlocking the Therapeutic Potential of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde: A Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive exploration of the prospective applications of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde in the field of drug discovery. While direct experimental data on this specific molecule is nascent, a thorough analysis of its structural motifs—the allyl, ethoxy, and methoxy groups appended to a central benzaldehyde scaffold—provides a strong rationale for its investigation as a novel therapeutic agent. Drawing upon established principles of medicinal chemistry and the known bioactivities of analogous compounds, this document outlines the scientific premise for its potential anti-inflammatory, antioxidant, and anticancer properties. We delve into the probable modulation of key cellular signaling pathways, namely NF-κB and MAPK, and furnish detailed, field-proven experimental protocols for the synthesis, characterization, and rigorous biological evaluation of this promising compound. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the therapeutic utility of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.

Introduction: The Scientific Rationale

Benzaldehyde and its derivatives represent a privileged class of organic compounds in medicinal chemistry, lauded for their extensive range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] The specific substitutions on the benzene ring are pivotal in defining the compound's biological efficacy and its mechanism of action.[1] 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is a synthetic benzaldehyde derivative whose structural features suggest a compelling potential for therapeutic intervention.[1]

The molecule's chemical structure, identified by CAS number 872183-27-2 and a molecular formula of C₁₃H₁₆O₃, combines three key functional groups that are known to contribute to bioactivity:[4]

-

The Allyl Group: The presence of an allyl moiety is associated with a range of pharmacological activities, including anti-inflammatory and anticancer effects.[5]

-

The Methoxy Group: Methoxy substitutions on aromatic rings are known to play a significant role in the anti-inflammatory properties of compounds like curcumin and its analogs.[6]

-

The Ethoxy Group: Ethoxylation can modulate the lipophilicity and pharmacokinetic properties of a molecule, potentially enhancing its bioavailability and cellular uptake.

Based on a comparative analysis of its structural analogs, it is hypothesized that 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde may exert significant antioxidant and anti-inflammatory effects, likely through the modulation of the NF-κB and MAPK signaling pathways.[1]

Synthesis and Characterization

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol (Proposed)

-

Ethylation of Isovanillin:

-

Dissolve isovanillin in a suitable solvent such as water.[7]

-

Add a base, for instance, sodium hydroxide, to the solution.[7]

-

Introduce an ethylating agent like bromoethane or diethyl sulfate.[7][8] A phase transfer catalyst (e.g., benzyltriethylammonium chloride) can be employed to facilitate the reaction.[8]

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50°C) for several hours.[7][8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product, 3-ethoxy-4-methoxybenzaldehyde, can be isolated by filtration and purified by recrystallization.[7]

-

-

Allylation of 3-Ethoxy-4-methoxybenzaldehyde:

-

The second step involves a Claisen rearrangement, a common method for introducing allyl groups. A similar procedure for a related compound involves dissolving the starting material in N-methylpyrrolidone (NMP).[9]

-

The solution is then heated, potentially using microwave irradiation to accelerate the reaction (e.g., at 200°C for 3 hours).[9]

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like dichloromethane.[9]

-

The organic phases are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[9]

-

The crude product is then purified using column chromatography to yield the final compound, 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.[9]

-

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Potential Therapeutic Applications and Mechanistic Insights

The unique combination of functional groups in 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde suggests its potential in several therapeutic areas.

Anti-Inflammatory Activity

Hypothesized Mechanism: The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.[2] It is postulated that 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde will inhibit the activation of these pathways, leading to a reduction in inflammatory mediators.

Caption: Proposed inhibition of NF-κB and MAPK pathways.

Antioxidant Activity

Hypothesized Mechanism: Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. The electron-donating nature of the methoxy and ethoxy groups on the aromatic ring of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is expected to confer potent radical scavenging activity.

Anticancer Activity

Hypothesized Mechanism: Several benzaldehyde derivatives have demonstrated significant anticancer activity.[10][11] The proposed mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[10] The allyl group, in particular, is found in several natural and synthetic compounds with anticancer properties.[5] It is plausible that 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde could exhibit cytotoxic effects against various cancer cell lines.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro assays are recommended.

Assessment of Antioxidant Activity

A multi-assay approach is recommended for a comprehensive evaluation of antioxidant potential.

| Assay | Principle | Wavelength | Standard |

| DPPH Radical Scavenging | Measures the capacity of the compound to donate a hydrogen atom or electron to the stable DPPH radical.[1] | ~517 nm | Trolox, Ascorbic Acid |

| ABTS Radical Scavenging | Measures the ability of the compound to scavenge the ABTS radical cation. | ~734 nm | Trolox |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | ~593 nm | FeSO₄, Trolox |

Detailed Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde in a suitable solvent (e.g., DMSO).

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add serial dilutions of the test compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Evaluation of Anti-Inflammatory Activity

Cell-Based Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[1]

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

-

Calculation:

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Determine the IC₅₀ value.

-

Mechanistic Study: Western Blot Analysis of NF-κB and MAPK Pathways

This protocol allows for the direct assessment of the compound's effect on the key proteins in the NF-κB and MAPK signaling cascades.[2]

Caption: Western blot workflow for pathway analysis.

-

Cell Treatment and Lysis: Treat cells as described in the NO inhibition assay. After treatment, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of key signaling proteins (e.g., phospho-p65, phospho-p38, phospho-JNK) and for total protein levels as controls. Also, probe for IκBα to assess its degradation.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).

-

In Vitro Anticancer Screening

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., a panel of cell lines such as HL-60, MCF-7, A549) in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at ~570 nm.

-

IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Concluding Remarks and Future Directions

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde presents a compelling scaffold for the development of novel therapeutic agents. The structural rationale, supported by the known bioactivities of related benzaldehyde derivatives, strongly suggests potential anti-inflammatory, antioxidant, and anticancer properties. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these activities and the elucidation of the underlying molecular mechanisms.

Future research should focus on the successful synthesis and purification of the compound, followed by the comprehensive biological testing outlined herein. Positive in vitro results would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies in relevant animal models of disease. The exploration of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde holds the promise of yielding a novel lead compound for drug development programs targeting inflammatory diseases and cancer.

References

-

Computational Screening of High-Affinity Natural Product-Derived Inhibitors Targeting NF-κB Protein: A Molecular Docking Approach toward Anti-Inflammatory and Anticancer Therapeutics. Preprints.org. Available at: [Link]

-

Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. Available at: [Link]

-

A new benzaldehyde derivative exhibits antiaflatoxigenic activity against Aspergillus flavus. National Center for Biotechnology Information. Available at: [Link]

-

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. PubChem. Available at: [Link]

-

What are the uses of benzaldehyde in the pharmaceutical industry? - Blog. Macsen Labs. Available at: [Link]

-

Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. Available at: [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

-

SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

-

Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin. PubMed. Available at: [Link]

-

4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

NF-kappa B: Methods and Protocols. ResearchGate. Available at: [Link]

-

Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. National Center for Biotechnology Information. Available at: [Link]

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. National Center for Biotechnology Information. Available at: [Link]

-

Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]

- Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. news-medical.net [news-medical.net]

- 3. "Anticancer and antiangiogenesis activities of novel synthesized 2-subs" by ADEM GÜNER, ELİFSU POLATLI et al. [journals.tubitak.gov.tr]

- 4. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 9. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde derivatives and their potential uses

Advanced Characterization, Synthesis Strategy, and Pharmacological Applications

Executive Summary & Molecular Architecture[1]

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (CAS: 872183-27-2) represents a specialized "privileged scaffold" in medicinal chemistry.[1][2] It is a trisubstituted benzaldehyde derivative that structurally bridges the gap between naturally occurring phenylpropanoids (like eugenol) and synthetic vanillin analogs.[1][2]

For the drug development professional, this molecule offers a unique trifunctional core :

-

Electrophilic Aldehyde (

): A reactive handle for Schiff base formation, Knoevenagel condensations, or bio-conjugation.[2] -

Lipophilic Alkoxy Array (

): The 4-ethoxy and 5-methoxy groups provide steric bulk and modulate metabolic stability (preventing rapid glucuronidation typical of free phenols).[1][2] -

Allylic Side Chain (

): A versatile alkene allowing for thiol-ene "click" chemistry, polymerization, or oxidative functionalization (e.g., epoxidation).[1][2]

This guide delineates the synthesis, chemical behavior, and translational potential of this compound, moving beyond basic catalog data to actionable research insights.

Synthetic Pathway & Process Engineering[2]

Direct functionalization of the benzene ring to achieve this specific substitution pattern is challenging due to regioselectivity issues.[1][2] The most robust, self-validating protocol relies on the Claisen Rearrangement of vanillin derivatives, followed by O-alkylation.[1][2]

Retrosynthetic Analysis

The target molecule is best accessed via 5-Allylvanillin (3-allyl-4-hydroxy-5-methoxybenzaldehyde).[1][2][3] The 4-ethoxy group is installed last to avoid the harsh thermal conditions required for the allyl migration.[1][2]

Validated Synthesis Protocol

Step 1: O-Allylation of Vanillin

-

Reagents: Vanillin, Allyl Bromide, Potassium Carbonate (

).[2] -

Mechanism:

nucleophilic substitution.[1][2]

Step 2: Thermal Claisen Rearrangement (The Critical Step)

-

Conditions: Neat (solvent-free) or high-boiling solvent (e.g., N,N-dimethylaniline) at 190°C–210°C.[1][2]

-

Mechanism: [3,3]-Sigmatropic rearrangement.[1][2] The allyl group migrates from the oxygen to the ortho carbon position.[1][2]

-

Causality: This step is thermodynamically driven by the formation of the keto-intermediate, which rapidly tautomerizes back to the phenol (aromaticity restoration).[2]

-

Outcome: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (5-Allylvanillin).

Step 3: O-Ethylation (Target Synthesis)

-

Reagents: 5-Allylvanillin, Ethyl Iodide (or Diethyl Sulfate),

.[1][2] -

Solvent: Acetonitrile or DMF (

).[1][2] -

Outcome: 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde .

Synthesis Workflow Visualization

The following diagram illustrates the logical flow and atomic economy of this pathway.

Figure 1: Step-wise synthesis via Claisen Rearrangement. This route ensures correct regiochemistry of the allyl group.

Physicochemical & Structural Properties[1][2][3][5][6]

Understanding the physical parameters is crucial for formulation and assay development.[1][2]

| Property | Value / Characteristic | Relevance to Research |

| Molecular Formula | Mass Spec identification (MW: 220.26 g/mol ).[1][2][5] | |

| LogP (Predicted) | ~2.8 - 3.1 | Moderate lipophilicity; suggests good membrane permeability (Lipinski compliant).[1] |

| H-Bond Donors | 0 | Lack of free -OH improves metabolic stability compared to Vanillin.[1][2] |

| H-Bond Acceptors | 3 | Aldehyde and Ether oxygens interact with receptor pockets.[1][2] |

| Rotatable Bonds | 5 | High conformational flexibility for ligand docking.[1][2] |

| Reactive Sites | Aldehyde (Electrophile), Allyl (Nucleophile/Ene) | Dual reactivity allows "stapling" in peptide synthesis.[2] |

Biological & Pharmacological Potential[1][2][3][7][8]

While direct clinical data for this specific derivative is emerging, its pharmacophore maps strongly to established bioactive classes.[1][2] The substitution of the 4-hydroxyl (in vanillin) with a 4-ethoxy group significantly alters the Structure-Activity Relationship (SAR) .[1][2]

Antimicrobial & Antifungal Activity

Allyl-substituted phenols and benzaldehydes are potent disruptors of microbial cell membranes.[1][2]

-

Mechanism: The allyl group interacts with the lipid bilayer, increasing permeability.[2] The aldehyde group can form Schiff bases with bacterial enzymes, inhibiting metabolic pathways.[2]

-

Advantage: The 4-ethoxy group prevents rapid oxidation to the benzoic acid derivative, prolonging the half-life in vivo compared to the 4-hydroxy analog.[1][2]

Anticancer Potential (Tubulin Targeting)

Polymethoxylated benzaldehydes are known pharmacophores for tubulin binding (similar to Combretastatin A-4).[1][2]

-

Hypothesis: The 3-allyl-4-ethoxy-5-methoxy motif mimics the trimethoxyphenyl ring found in many antimitotic agents.[1][2]

-

Pathway: Inhibition of tubulin polymerization

Cell cycle arrest at G2/M phase

Signal Transduction Map

The following diagram details the potential biological interaction pathways based on SAR analysis of structural analogs.

Figure 2: Predicted pharmacodynamics.[1][2] The molecule acts via membrane disruption and specific enzyme inhibition.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are recommended for validating the identity and activity of the compound.

Protocol: Schiff Base Derivatization (Proof of Reactivity)

Context: This reaction confirms the aldehyde functionality and creates a library of potential antibacterial agents.[1][2]

-

Preparation: Dissolve 1.0 eq of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde in Ethanol (anhydrous).

-

Addition: Add 1.0 eq of a primary amine (e.g., 4-fluoroaniline) and 2-3 drops of Glacial Acetic Acid (catalyst).

-

Reaction: Reflux at

for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -

Isolation: Cool to room temperature. The Schiff base (imine) should precipitate.[1][2] Filter and recrystallize from ethanol.

-

Validation: FTIR should show the disappearance of the Carbonyl peak (

) and appearance of the Imine peak (

Protocol: DPPH Antioxidant Assay

Context: Although the 4-OH is blocked (ethoxy), the allyl group and the activated ring system may still exhibit radical scavenging properties, albeit lower than the phenolic precursor.[2]

-

Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Test Samples: Prepare serial dilutions of the target compound (10–500

). -

Incubation: Mix 1 mL of test solution with 3 mL of DPPH solution. Incubate in the dark at RT for 30 mins.

-

Measurement: Measure Absorbance at 517 nm.

-

Calculation:

.[1][2]

References

-

BenchChem. (2025).[1][2][3][5][6] 3-Allyl-5-ethoxy-4-methoxybenzaldehyde: Structure and Comparative Analysis. Retrieved from [1][2]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 3144091, 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.[1][2] Retrieved from [1][2]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 1533806, 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde (5-Allylvanillin).[1][2] Retrieved from [1][2]

-

ChemicalBook. (2024).[1][2] Synthesis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde via Claisen Rearrangement.[1][2] Retrieved from [1]

-

Mishra, A. P., et al. (2026).[2][4][7] Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives (Schiff Bases). ResearchGate.[1][2] Retrieved from

Sources

- 1. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxy-5-methoxybenzaldehyde | C8H8O4 | CID 77535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

exploring the reactivity of the allyl group in 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde

An In-Depth Technical Guide to the Reactivity of the Allyl Group in 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the allyl group in 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde, a polysubstituted aromatic compound with significant potential in synthetic chemistry and drug development.[1] The presence of the versatile allyl functional group, in conjunction with the electronically influential ethoxy, methoxy, and aldehyde moieties, offers a rich landscape for chemical modification. This document delves into the primary reaction pathways of the allyl group, including isomerization, oxidation, and addition reactions. Each section provides a detailed mechanistic rationale for the transformations, field-proven experimental protocols, and visual aids to facilitate understanding. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this molecule.

Introduction: The Molecular Architecture and Synthetic Potential

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is a unique molecular scaffold characterized by a strategically positioned allyl group on a benzaldehyde core.[1] The molecular formula is C₁₃H₁₆O₃, and it has a molecular weight of 220.26 g/mol .[1][2] The core structure features an aldehyde group, which is a valuable synthetic handle, and two electron-donating groups, ethoxy and methoxy, which influence the electron density of the aromatic ring and its substituents. The allyl group, with its terminal double bond, is the primary focus of this guide, as it serves as a gateway to a diverse array of chemical transformations. Understanding the interplay of these functional groups is paramount to predicting and controlling the outcomes of chemical reactions.

The strategic placement of the allyl group ortho to the aldehyde and meta to the methoxy and ethoxy groups presents a unique electronic and steric environment. The electron-donating alkoxy groups increase the electron density of the benzene ring, which can, in turn, influence the reactivity of the benzylic position of the allyl group. This guide will systematically explore the key reactions that can be performed on the allyl moiety, providing both the theoretical underpinnings and practical methodologies for its transformation.

Caption: Chemical structure of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.

Isomerization of the Allyl Group: A Gateway to Conjugated Systems

The terminal double bond of the allyl group can be migrated to form an internal, more thermodynamically stable propenyl group. This isomerization is a powerful transformation as it brings the double bond into conjugation with the aromatic ring, significantly altering the electronic properties and reactivity of the molecule.[3] These resulting 1-propenylbenzenes are valuable intermediates in the synthesis of a wide range of bioactive compounds.[3]

Mechanistic Considerations

The isomerization of allylbenzenes can be catalyzed by a variety of transition metals, such as rhodium, ruthenium, and palladium, as well as by strong bases.[4][5] Transition metal-catalyzed isomerizations often proceed through a metal-hydride addition-elimination mechanism. The catalyst first coordinates to the double bond, followed by the insertion of a metal-hydride into the double bond to form a metal-alkyl intermediate. Subsequent β-hydride elimination from the adjacent carbon regenerates the double bond in a new position and the active catalyst.

Base-catalyzed isomerization, on the other hand, typically involves the abstraction of a proton from the benzylic position to form a resonance-stabilized carbanion, followed by protonation at the terminal carbon of the original double bond. The choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting propenyl group (E vs. Z).

Caption: Experimental workflow for the isomerization of the allyl group.

Experimental Protocol: Rhodium-Catalyzed Isomerization

This protocol is adapted from established procedures for the isomerization of allylarenes.

Materials:

-

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde

-

[Rh(COD)Cl]₂ (Bis(1,5-cyclooctadiene)diiridium(I) dichloride)

-

dppb (1,4-Bis(diphenylphosphino)butane)

-

Ethanol, degassed

-

Water, degassed

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (1.0 eq) in a degassed mixture of ethanol and water (e.g., 9:1 v/v).

-

In a separate flask, prepare the catalyst by dissolving [Rh(COD)Cl]₂ (0.01 eq) and dppb (0.02 eq) in a small amount of degassed ethanol. Stir for 15 minutes at room temperature to allow for ligand exchange.

-

Transfer the activated catalyst solution to the reaction flask containing the substrate via cannula.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-(prop-1-en-1-yl)-4-ethoxy-5-methoxy-benzaldehyde.

| Reactant | Product | Catalyst Loading (mol%) | Typical Yield (%) |

| 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | 3-(Prop-1-en-1-yl)-4-ethoxy-5-methoxy-benzaldehyde | 1.0 | >90 |

Oxidation of the Allyl Group: Installation of Oxygenated Functionalities

The double bond of the allyl group is susceptible to a variety of oxidative transformations, allowing for the introduction of valuable oxygen-containing functional groups such as ketones, aldehydes, or carboxylic acids.

Wacker-Tsuji Oxidation to a Methyl Ketone

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that selectively oxidizes a terminal alkene to a methyl ketone.[6][7] This transformation is highly valuable for converting the allyl group into an acetonyl substituent.

Mechanism: The reaction proceeds via a catalytic cycle involving Pd(II) and a co-oxidant, typically CuCl₂ or another suitable oxidant, with oxygen as the terminal oxidant.[6] The key steps involve the coordination of the alkene to the Pd(II) center, followed by nucleophilic attack of water on the coordinated alkene to form a hydroxy-palladation intermediate. Subsequent β-hydride elimination and reductive elimination yield the ketone product and Pd(0). The co-oxidant then reoxidizes Pd(0) to Pd(II) to complete the catalytic cycle.

Caption: Reaction scheme for the Wacker-Tsuji oxidation of the allyl group.

Experimental Protocol: Wacker-Tsuji Oxidation

Materials:

-

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde

-

Palladium(II) chloride (PdCl₂)

-

Copper(II) chloride (CuCl₂)

-

Dimethylformamide (DMF)

-

Water

-

Oxygen balloon

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (1.0 eq), PdCl₂ (0.05 eq), and CuCl₂ (1.0 eq).

-

Add a mixture of DMF and water (e.g., 7:1 v/v) as the solvent.

-

Purge the flask with oxygen and then maintain a positive pressure of oxygen with an oxygen-filled balloon.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

-

After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting ketone by column chromatography.

Oxidative Cleavage to a Carboxylic Acid

The aromatic ring in alkylbenzenes has a significant activating effect on the reactivity of the alkyl side chains, making them susceptible to oxidation into carboxyl groups.[8] Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidatively cleave the allyl group, converting the benzylic carbon into a carboxylic acid.[8]

Mechanism: The mechanism of side-chain oxidation is complex but is believed to involve the formation of benzylic radicals at the carbon atom adjacent to the aromatic ring.[8] Regardless of the length of the alkyl chain, the oxidation typically results in a benzoic acid derivative.

Experimental Protocol: Oxidative Cleavage with KMnO₄

Materials:

-

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

Procedure:

-

Dissolve 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (1.0 eq) and sodium carbonate (2.0 eq) in water in a round-bottom flask.

-

Heat the solution to reflux and add a solution of KMnO₄ (3.0 eq) in water portion-wise over a period of 1-2 hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

-

Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Addition Reactions at the Allyl Double Bond

The carbon-carbon double bond of the allyl group is electron-rich and readily undergoes electrophilic addition reactions.[9][10][11][12]

Halogenation: Synthesis of Dihaloalkanes

Halogens, such as bromine (Br₂), can add across the double bond to form a dihaloalkane derivative.

Mechanism: The bromine molecule becomes polarized as it approaches the electron-rich double bond.[10] This leads to the heterolytic cleavage of the Br-Br bond and the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition fashion to yield the vicinal dibromide.[10]

Caption: Workflow for the bromination of the allyl group.

Experimental Protocol: Bromination of the Allyl Group

Materials:

-

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Dissolve 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (1.0 eq) in CCl₄ in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of Br₂ (1.0 eq) in CCl₄ dropwise with stirring.

-

Continue stirring until the red-brown color of the bromine disappears.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude dibrominated product.

| Reaction Type | Reagents | Product Functional Group |

| Isomerization | [Rh(COD)Cl]₂/dppb | Propenyl |

| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone |

| Oxidative Cleavage | KMnO₄ | Carboxylic Acid |

| Bromination | Br₂ | Vicinal Dibromide |

Synthetic Origin and Related Reactions: The Claisen Rearrangement

The presence of an allyl group ortho to a hydroxyl group is a common structural motif that arises from the Claisen rearrangement of an allyl aryl ether.[13][14] It is plausible that 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is synthesized from a precursor that undergoes such a rearrangement. For instance, 4-allyloxy-3-methoxybenzaldehyde can undergo a thermal or Lewis acid-catalyzed[15][15]-sigmatropic rearrangement to form 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[16] The resulting hydroxyl group can then be ethoxylated to yield the target molecule.

The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic, six-membered transition state.[14] This reaction is a powerful tool for carbon-carbon bond formation.

Reactivity of Other Functional Groups

While the allyl group is a primary site of reactivity, the other functional groups on the molecule also have distinct chemical properties.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Methoxy Group: The methoxy group can be cleaved to a hydroxyl group using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr).[17][18]

Conclusion and Future Perspectives

The allyl group in 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is a highly versatile functional handle that enables a wide range of chemical transformations. Through isomerization, oxidation, and addition reactions, a diverse library of derivatives can be synthesized. The insights and protocols provided in this guide are intended to empower researchers to harness the synthetic potential of this molecule. The resulting compounds, with their varied functionalities, are promising candidates for applications in medicinal chemistry, materials science, and fine chemical synthesis. Further exploration into the catalytic and stereoselective transformations of the allyl group in this and related systems will undoubtedly continue to be a fruitful area of research.

References

-

Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET - YouTube. [Link]

-

Isomerization reactions of allylic alcohols into ketones with the Grubbs reagent - PubMed. [Link]

-

Isomerization of Allylbenzenes | Request PDF - ResearchGate. [Link]

-

Isomerization of allylsilanes and deuterium study - ResearchGate. [Link]

-

16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax. [Link]

-

18.4: Reactions of Ethers - Claisen Rearrangement - Chemistry LibreTexts. [Link]

-

Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide - Organic Chemistry Portal. [Link]

-

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091 - PubChem. [Link]

-

Isomerization of allylbenzenes. | Semantic Scholar. [Link]

-

Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde | Request PDF. [Link]

-

16.9: Oxidation of Aromatic Compounds - Chemistry LibreTexts. [Link]

-

Palladium(II)-Catalysed Oxidation of Alkenes - UCL Discovery. [Link]

-

Alkene Addition Reactions: Crash Course Organic Chemistry #16 - YouTube. [Link]

-

Wacker Oxidation - Chemistry LibreTexts. [Link]

-

Benzaldehyde, 4-ethoxy-3-hydroxy - Organic Syntheses Procedure. [Link]

-

Catalytic Direct-Type Addition Reactions of Alkylarenes With Imines and Alkenes - PubMed. [Link]

-

Synthesis of alkenes by isomerizations - Organic Chemistry Portal. [Link]

-

Claisen rearrangement - Wikipedia. [Link]

-

O-Demethylation | Chem-Station Int. Ed. [Link]

-

27.5: Introduction to Addition Reactions: Reactions of Alkenes - Chemistry LibreTexts. [Link]

-

Aromatic Compounds and Their Reactions 3. [Link]

- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P

-

The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing). [Link]

-

(PDF) Isomerization of Allylbenzenes - Academia.edu. [Link]

-

10.8 Introduction to Addition Reactions of Alkenes - YouTube. [Link]

-

Demethylation of Methyl Ethers (O-Demethylation) - Common Organic Chemistry. [Link]

-

ortho-anisaldehyde, 135-02-4 - The Good Scents Company. [Link]

-

8.1 Introduction to Alkene Addition Reactions - YouTube. [Link]

-

Wacker Oxidation - stoltz2.caltech.edu. [Link]

-

Enantioselective allylation of 4-methoxy benzaldehyde with allyl- trichlorosilane using different L-amino acids based organocatalysts a - ResearchGate. [Link]

-

5.2: Oxidation of Aromatic Compounds - Chemistry LibreTexts. [Link]

-

Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed. [Link]

-

Aromatic Side Chain Oxidation to Carboxylic Acid - YouTube. [Link]

-

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem. [Link]

- US20140316149A1 - Aldehyde-selective wacker-type oxidation of unbiased alkenes - Google P

-

Supporting Information For - The Royal Society of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d.docksci.com [d.docksci.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Isomerization reactions of allylic alcohols into ketones with the Grubbs reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 17. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 18. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

analytical techniques for characterizing 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde

An In-Depth Guide to the Analytical Characterization of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Profile of a Novel Benzaldehyde Derivative

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is a polysubstituted aromatic aldehyde with significant potential in the pharmaceutical, flavor, and fragrance industries.[1] Its unique molecular architecture, featuring allyl, ethoxy, and methoxy functional groups on a benzaldehyde core, suggests a wide range of chemical reactivity and biological activities.[2] The molecular formula is C₁₃H₁₆O₃, corresponding to a molecular weight of 220.26 g/mol .[2] A thorough analytical characterization is paramount to establishing its identity, purity, and stability, which are critical parameters for its application in research and development.

Due to the limited availability of direct experimental data for this specific molecule, this guide presents a comprehensive characterization pathway based on established analytical techniques for structurally related compounds.[2] The methodologies described herein are designed to provide a robust framework for researchers to confirm the structural integrity and quantify the purity of newly synthesized or procured batches of this compound.

A plausible synthetic route involves the ethoxylation of a precursor such as 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[2] This synthetic pathway informs the potential impurity profile, which may include unreacted starting materials or by-products of the etherification reaction. A multi-technique approach is therefore essential for a complete characterization.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₃ | [2] |

| Molecular Weight | 220.26 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [2] |

Overall Analytical Workflow

The comprehensive characterization of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde involves a synergistic application of chromatographic and spectroscopic techniques. This workflow ensures orthogonal validation of the compound's identity, structure, and purity.

Caption: Integrated workflow for the characterization of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.

Part 1: Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating the target compound from impurities, including starting materials, reagents, and by-products.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Rationale: Reversed-phase HPLC is the gold standard for determining the purity of non-volatile organic compounds.[3] Its high resolution allows for the separation of closely related structures, making it ideal for quantifying the main component and detecting impurities. UV detection is suitable for aromatic aldehydes due to their strong chromophores.

Protocol: Purity Determination by Reversed-Phase HPLC

-

Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

Filter both solvents through a 0.45 µm membrane filter and degas.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.

-

Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase initial conditions (e.g., 50:50 Water:Acetonitrile).

-

-

Chromatographic Conditions:

-

The following conditions are a starting point and should be optimized for the specific column and system used.

-

| Parameter | Recommended Setting |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Gradient elution (see table below) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (or λmax determined by UV-Vis) |

Gradient Elution Program:

| Time (min) | % Solvent A (Water) | % Solvent B (Acetonitrile) |

| 0.0 | 50 | 50 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 50 | 50 |

| 30.0 | 50 | 50 |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

For assay, a calibration curve must be generated using a certified reference standard.

-

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[4] It is particularly useful for detecting residual solvents from synthesis or purification steps and for identifying thermally stable by-products that might not be well-resolved by HPLC. Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

Protocol: Identification of Volatile Impurities by GC-MS

-

Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole analyzer) with an electron ionization (EI) source.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Conditions:

| Parameter | Recommended Setting |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40 - 450 m/z |

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify all separated components.

-

Examine the mass spectrum of each peak. The molecular ion peak for the target compound should correspond to its molecular weight (m/z = 220.26).[2]

-

Compare the fragmentation patterns of unknown peaks with spectral libraries (e.g., NIST) for tentative identification of impurities.

-

Part 2: Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

-

Expected Spectroscopic Data: The following table outlines the predicted NMR signals based on the structure of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde and data from analogous compounds.[2][5]

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aldehyde | ~9.8 | Singlet (s) | -CHO |

| Aromatic | ~7.3 - 7.4 | 2 x Doublet (d) or 2 x Singlet (s) | Ar-H |

| Allyl (vinyl) | ~5.9 - 6.1 | Multiplet (m) | -CH=CH₂ |

| Allyl (vinyl) | ~5.0 - 5.2 | Multiplet (m) | -CH=CH₂ |

| Ethoxy (quartet) | ~4.1 | Quartet (q) | -O-CH₂-CH₃ |

| Methoxy | ~3.9 | Singlet (s) | -O-CH₃ |

| Allyl (methylene) | ~3.4 | Doublet (d) | Ar-CH₂-CH= |

| Ethoxy (triplet) | ~1.5 | Triplet (t) | -O-CH₂-CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~191 | -CHO |

| Aromatic | ~150 - 155 | C-O |

| Aromatic | ~140 - 145 | C-O |

| Allyl (vinyl) | ~137 | -CH=CH₂ |

| Aromatic | ~130 - 135 | C-CHO |

| Aromatic | ~125 - 130 | C-Allyl |

| Allyl (vinyl) | ~116 | -CH=CH₂ |

| Aromatic | ~110 - 115 | C-H |

| Aromatic | ~105 - 110 | C-H |

| Ethoxy | ~65 | -O-CH₂- |

| Methoxy | ~56 | -O-CH₃ |

| Allyl | ~34 | Ar-CH₂- |

| Ethoxy | ~15 | -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Protocol: FT-IR Analysis

-

Sample Preparation: As the compound is a liquid, a spectrum can be obtained by placing a small drop of the neat sample between two NaCl or KBr plates.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H stretch | Aromatic & Vinyl |

| ~2980-2850 | C-H stretch | Aliphatic (Allyl, Ethoxy, Methoxy) |

| ~2820 & ~2720 | C-H stretch | Aldehyde (Fermi doublet)[7] |

| ~1690 | C=O stretch | Aldehyde (conjugated)[2] |

| ~1600 & ~1480 | C=C stretch | Aromatic ring |

| ~1260 & ~1030 | C-O stretch | Ether linkages |

UV-Visible Spectrophotometry

Rationale: UV-Vis spectrophotometry is a simple and robust method for quantitative analysis based on Beer's Law.[8] It is also used to determine the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC.

Protocol: Quantitative Analysis and λmax Determination

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

λmax Determination:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Scan the absorbance from 400 nm to 200 nm using the solvent as a blank.

-

The wavelength with the highest absorbance is the λmax.

-

-

Quantitative Analysis (Standard Curve Method):

-

Prepare a series of standard solutions of known concentrations from a high-purity reference sample.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The result should be a linear plot that follows Beer's Law (A = εbc).[9]

-

Measure the absorbance of the unknown sample (prepared to fall within the concentration range of the standards) and determine its concentration from the calibration curve.

-

Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.

Conclusion: A Synthesis of Analytical Evidence

The comprehensive characterization of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde requires the integration of data from multiple orthogonal analytical techniques. Chromatographic methods like HPLC and GC-MS establish the purity and identify potential contaminants, while spectroscopic techniques including NMR, FT-IR, and UV-Vis confirm the molecular structure and functional group composition. By following the protocols outlined in this guide, researchers can confidently validate the identity, purity, and structural integrity of this promising compound, ensuring reliable and reproducible results in their scientific endeavors.

References

- Google Patents. Process for the preparation of substituted benzaldehydes. US4622429A.

-

RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available from: [Link]

-

RSC Advances. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available from: [Link]

-

Acta Pharmaceutica Hungarica. HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information For: Synthesis of Substituted Benzaldehydes. Available from: [Link]

- Google Patents. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.

-

PubChem. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. Available from: [Link]

-

ResearchGate. The synthesis and characterization of substituted benzaldehyde - N - aryloxyacetyl hydrazone compounds. Available from: [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available from: [Link]

-

ResearchGate. Analysis of Aldehydes in Water by Head Space-GC/MS. Available from: [Link]

-

ResearchGate. The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M).... Available from: [Link]

-

ResearchGate. FT-IR Spectrum of Benzaldehyde. Available from: [Link]

-

Indo American Journal of Pharmaceutical Sciences. review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Available from: [Link]

-

ACS Publications. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Available from: [Link]

-

SpectraBase. 3-allyl-5-ethoxy-4-(2-propynyloxy)benzaldehyde - Optional[1H NMR] - Spectrum. Available from: [Link]

-

ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]

-

Semantic Scholar. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. Available from: [Link]

-

ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available from: [Link]

-

ResearchGate. Quantitative Analysis of Formaldehyde Using UV‐VIS Spectrophotometer Pattern Recognition and Artificial Neural Networks. Available from: [Link]

-

ResearchGate. 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde.... Available from: [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available from: [Link]

-

UND Scholarly Commons. Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

SciRP.org. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Available from: [Link]

-

Organic Syntheses. Benzaldehyde, m-methoxy-. Available from: [Link]

-

Oxford Academic. Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Available from: [Link]

-

NIST WebBook. Benzaldehyde. Available from: [Link]

-

CUNY Academic Works. Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. repligen.com [repligen.com]

- 9. kbcc.cuny.edu [kbcc.cuny.edu]

Application Note: A Validated Protocol for the Purification of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde by Silica Gel Column Chromatography

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde, a key intermediate in synthetic organic chemistry.[1][2] The unique structural features of this polysubstituted benzaldehyde, including an aldehyde, allyl, ethoxy, and methoxy group, make it a versatile precursor for complex molecular architectures in the pharmaceutical and fragrance industries.[1][3] Given its synthesis often results in a mixture containing starting materials and byproducts, an efficient and reproducible purification method is paramount. This guide details a robust methodology using normal-phase column chromatography, grounded in established chromatographic principles, to achieve high purity (>95%). We will cover preliminary analysis by Thin-Layer Chromatography (TLC) for mobile phase optimization, detailed column packing and elution procedures, and post-purification analysis, ensuring researchers can confidently implement this protocol.

Introduction and Principle of Separation

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde (Molecular Formula: C₁₃H₁₆O₃, Molecular Weight: 220.26 g/mol ) is a colorless to pale yellow liquid at room temperature.[1][3][4] A plausible synthetic route involves the ethoxylation of its precursor, 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[3] This precursor, containing a polar hydroxyl group, is a common and critical impurity to remove.

The purification strategy detailed herein leverages the principles of normal-phase adsorption chromatography. The stationary phase, silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups. The separation is based on the differential adsorption and desorption of the components in the crude mixture as they are passed through the column with a non-polar mobile phase.

Causality of Separation:

-

Target Molecule: 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde is a moderately polar compound. The aldehyde and ether functionalities can act as hydrogen bond acceptors, interacting with the silica gel.

-

Key Impurity (Precursor): The likely precursor, 3-allyl-4-hydroxy-5-methoxybenzaldehyde, is significantly more polar due to its phenolic hydroxyl group, which is a strong hydrogen bond donor.[5] This results in a much stronger interaction with the polar silica gel.

-

Elution Order: Consequently, when using a non-polar mobile phase (like a hexane/ethyl acetate mixture), the less polar components will travel through the column more quickly, while more polar components will be retained longer. The target product will elute after non-polar byproducts but well before the highly polar precursor.

This protocol is designed as a self-validating system, beginning with analytical TLC to predict the preparative column conditions, ensuring an efficient and successful purification.

Physicochemical Properties and Materials

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 872183-27-2 | [1][4] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][3][4] |

| Molecular Weight | 220.26 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Acetone); slightly soluble in water. | [1] |

Materials and Reagents

| Item | Specifications |

| Stationary Phase | Silica Gel, Grade 60, Particle Size 230-400 mesh |

| Crude Sample | Crude 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde |

| Solvents | n-Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade), Dichloromethane (DCM, ACS Grade) |

| Apparatus | Glass chromatography column (40-60 mm diameter), Separatory funnel/eluent reservoir, Fraction collection tubes, TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV Lamp (254 nm), Capillary spotters, Rotary Evaporator |

Experimental Protocols

The entire purification workflow is a sequential process designed to maximize both purity and yield.

Caption: Purification workflow for 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.

Protocol 3.1: TLC for Mobile Phase Optimization

The objective is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value typically provides the best separation on a preparative column.

-

Preparation: Prepare three separate developing chambers with the following mobile phases:

-

System A: 9:1 n-Hexane : Ethyl Acetate

-

System B: 8:2 n-Hexane : Ethyl Acetate

-

System C: 7:3 n-Hexane : Ethyl Acetate

-

-

Spotting: Dissolve a small amount of the crude mixture in DCM. Using a capillary spotter, carefully spot the mixture onto three separate TLC plates, ensuring the starting line is above the solvent level in the chamber.

-

Development: Place one TLC plate in each chamber, cover, and allow the solvent front to ascend to about 1 cm from the top of the plate.

-

Visualization: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry. Visualize the spots under a UV lamp (254 nm). The target compound, being a benzaldehyde derivative, is UV active.

-

Analysis: Calculate the Rf value for the main spot in each system (Rf = distance traveled by spot / distance traveled by solvent front). Select the solvent system that yields an Rf value closest to 0.3 for the subsequent column chromatography. For structurally similar benzaldehydes, a system of 15:1 to 10:1 petroleum ether:ethyl acetate is often effective, which corresponds to the less polar end of the tested range.[6]

Protocol 3.2: Column Preparation and Sample Loading

-

Silica Gel Calculation: As a rule of thumb, use approximately 50-100 g of silica gel for every 1 g of crude material to be separated.

-

Slurry Packing:

-

In a beaker, add the calculated amount of silica gel to the least polar mobile phase tested (e.g., 95:5 n-Hexane:EtOAc).

-

Stir gently to create a homogenous, lump-free slurry. This wet-slurry method is critical for preventing air bubbles and ensuring a uniformly packed column.

-

Secure the chromatography column vertically. Add a small plug of cotton or glass wool to the bottom and cover it with a thin layer of sand.

-

Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to encourage even packing. Never let the top of the silica bed run dry.

-

-

Sample Loading:

-

Dissolve the crude material (e.g., 1 g) in a minimal amount of DCM or the mobile phase (1-2 mL).

-

Once the solvent level in the packed column reaches the top of the sand layer, carefully apply the dissolved sample onto the sand using a pipette.

-

Open the stopcock and allow the sample to absorb completely into the silica bed. Wash with two small portions (1-2 mL) of the mobile phase, allowing each wash to absorb fully. This ensures a concentrated starting band, which is key to a good separation.

-

Protocol 3.3: Elution and Fraction Collection

This protocol uses a step-gradient elution, which provides better control than an isocratic elution for separating compounds with different polarities.

-

Initial Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 n-Hexane:EtOAc) to remove any very non-polar impurities. Collect fractions of approximately 20-30 mL.

-

Gradient Elution: Systematically increase the polarity of the mobile phase according to the plan below. This gradient should be adjusted based on the initial TLC results. The goal is to slowly increase the eluting power of the mobile phase to cleanly separate the target compound from more strongly adsorbed impurities.

| Step | Solvent System (n-Hexane:EtOAc) | Volume (Column Volumes) | Purpose |

| 1 | 95:5 | 2 | Elute non-polar impurities |

| 2 | 90:10 | 3 | Elute product |

| 3 | 80:20 | 2 | Elute more polar byproducts |

| 4 | 50:50 | 2 | Column flush |

-

Fraction Monitoring: After collecting 5-10 fractions, spot every second or third fraction on a TLC plate. Develop the plate using the optimal solvent system determined in Protocol 3.1.

-

Pooling and Isolation:

-

Identify the fractions that contain only the pure product (single spot at the correct Rf).

-

Combine these pure fractions into a clean, pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator under reduced pressure.

-

Place the flask under high vacuum to remove any residual solvent, yielding the pure 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde.

-

Confirmation of Identity and Purity

The isolated product should be characterized to confirm its structure and assess its purity. Based on literature for analogous compounds, the following data are expected.[3]

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to: Aldehydic proton (~9.8 ppm), aromatic protons, methoxy protons (~3.9 ppm), ethoxy protons (quartet and triplet), and allyl group protons (multiplets and doublet). |

| ¹³C NMR | Resonances for: Carbonyl carbon (~191 ppm), aromatic carbons, methoxy carbon (~56 ppm), ethoxy carbons, and allyl group carbons. |

| FT-IR | Characteristic absorption bands for: Aldehyde C=O stretch (~1680-1700 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O ether stretches. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight (m/z = 220.26). |

Troubleshooting

| Problem | Probable Cause | Solution |

| Poor Separation (Overlapping Spots) | - Improper mobile phase selection.- Column overloaded with sample.- Sample band was too diffuse. | - Re-optimize mobile phase with TLC; aim for a larger ΔRf between spots.- Reduce the amount of crude material relative to silica (increase silica:sample ratio).- Dissolve sample in a minimal volume for loading. |

| Cracked or Channeled Silica Bed | - Column was allowed to run dry.- Packing was not uniform. | - Always keep the silica bed submerged in solvent.- Ensure a homogenous slurry and tap the column gently and consistently during packing. |

| Product Elutes Too Quickly (Rf ≈ 1) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase. |

| Product Does Not Elute | - Mobile phase is not polar enough. | - Gradually and systematically increase the proportion of the polar solvent (ethyl acetate). |

References

-

Supporting Information For - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Application Notes and Protocols for the Development of Antimicrobial Compounds from 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde

Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Benzaldehyde derivatives represent a promising class of compounds with a wide spectrum of biological activities, including antimicrobial properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and antimicrobial evaluation of a specific scaffold: 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. This compound, a derivative of vanillin and structurally related to eugenol, possesses key functional groups—the aldehyde, allyl, ethoxy, and methoxy moieties—that are amenable to chemical modification to explore and enhance its therapeutic potential.

This guide is structured to provide not just procedural steps but also the scientific rationale behind the experimental design, from the initial synthesis of the parent compound to the in-depth evaluation of its derivatives' antimicrobial efficacy and mechanism of action. By following these protocols, researchers can systematically investigate this promising chemical space and contribute to the discovery of new antimicrobial leads.

Section 1: Synthesis of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde and its Derivatives

The development of novel antimicrobial agents from the 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde scaffold begins with its synthesis and subsequent derivatization. The aldehyde functional group serves as a versatile handle for creating a library of compounds, primarily through the formation of Schiff bases and oxime ethers.

Plausible Synthetic Pathway for 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde

Step 1: Synthesis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde (5-Allylvanillin)

This step involves a Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde.

-

Protocol:

-

In a microwave reactor, dissolve 4-allyloxy-3-methoxybenzaldehyde in N-methylpyrrolidone (NMP).

-

Irradiate the mixture with microwaves at 200°C for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and dilute with water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with a saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde.

-

Step 2: Ethoxylation of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde

The phenolic hydroxyl group of 5-allylvanillin is then ethylated.

-

Protocol:

-

Dissolve 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde in a suitable solvent such as DMF or ethanol.

-

Add a base, such as potassium carbonate (K₂CO₃), to the solution.

-

Add an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

-

Purify the crude 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde by column chromatography.

-

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are synthesized by the condensation of the aldehyde with primary amines. The resulting C=N double bond is crucial for the biological activity of many such compounds.[1]

-

Protocol:

-

Dissolve equimolar amounts of 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde and a selected primary amine in absolute ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-